molecular formula C21H20F3N3O3 B5011087 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B5011087
M. Wt: 419.4 g/mol
InChI Key: QVURHNHXWQUAMB-UHFFFAOYSA-N
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Description

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a trifluoromethyl group, and a pyrrolidine-2,5-dione core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine derivative, followed by the introduction of the phenylamino group. The trifluoromethylphenyl group is then attached through a series of substitution reactions. The final step involves the formation of the pyrrolidine-2,5-dione ring under controlled conditions, often using a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe to study cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The trifluoromethyl group enhances its binding affinity and stability, while the morpholine ring contributes to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Known for its use in antiseptic formulations.

Uniqueness

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and binding affinity, while the morpholine ring improves its solubility and bioavailability, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-morpholin-4-ylanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3/c22-21(23,24)16-3-1-2-4-18(16)27-19(28)13-17(20(27)29)25-14-5-7-15(8-6-14)26-9-11-30-12-10-26/h1-8,17,25H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVURHNHXWQUAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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